2-Thiazolemethanethiol
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Overview
Description
2-Thiazolemethanethiol is a heterocyclic organic compound featuring a thiazole ring, which consists of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its distinctive sulfur-containing thiol group (-SH), which imparts unique chemical properties and reactivity. Thiazole derivatives, including this compound, have garnered significant attention due to their diverse biological activities and applications in various fields .
Mechanism of Action
Target of Action
2-Thiazolemethanethiol, like other thiazole derivatives, is known to have potential anticancer activity . The primary targets of this compound are matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins . These targets play a crucial role in cell proliferation and survival, and their inhibition can lead to the death of cancer cells .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact mode of action of this compound is still under investigation.
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the function of matrix metallo-proteinases, which are involved in tissue remodeling and cancer metastasis . It also inhibits kinases, which are key players in signal transduction pathways that regulate cell growth and survival . Furthermore, it inhibits anti-apoptotic BCL2 family proteins, promoting apoptosis in cancer cells .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and induction of apoptosis in cancer cells . This leads to a decrease in tumor growth and potentially to the death of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Moreover, the presence of other substances, such as proteins or ions, can also influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolemethanethiol typically involves the reaction of thiazole derivatives with thiol-containing reagents. One common method is the reaction of 2-chloromethylthiazole with sodium hydrosulfide (NaHS) under mild conditions to yield this compound. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Types of Reactions: 2-Thiazolemethanethiol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form thioethers (R-S-R) or other sulfur-containing derivatives.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thioethers and other reduced sulfur compounds.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Thiazole: A parent compound with a similar structure but lacking the thiol group.
2-Mercaptobenzothiazole: A compound with a benzene ring fused to the thiazole ring, also containing a thiol group.
Thiosemicarbazone: A derivative with a thiosemicarbazide group attached to the thiazole ring.
Uniqueness of 2-Thiazolemethanethiol: this compound is unique due to its specific combination of a thiazole ring and a thiol group, which imparts distinct chemical reactivity and biological activity. Its ability to form covalent bonds with proteins and its diverse range of applications make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1,3-thiazol-2-ylmethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS2/c6-3-4-5-1-2-7-4/h1-2,6H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDVPNMCNDFOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53062-92-3 |
Source
|
Record name | (1,3-thiazol-2-yl)methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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